Tyrosyl-valyl-alanyl-aspartic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosine-valine-alanine-aspartate-chloromethyl ketone involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride.
Industrial Production Methods
Industrial production of tyrosine-valine-alanine-aspartate-chloromethyl ketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrosine-valine-alanine-aspartate-chloromethyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: The chloromethyl ketone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides, reduced peptides, and substituted peptides .
Scientific Research Applications
Tyrosine-valine-alanine-aspartate-chloromethyl ketone has several scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition.
Biology: Employed in the study of cell death pathways, particularly apoptosis and pyroptosis.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting caspase-1. Caspase-1 cleaves the precursors of interleukin-1 beta and interleukin-18, leading to the activation of these pro-inflammatory cytokines. By inhibiting caspase-1, tyrosine-valine-alanine-aspartate-chloromethyl ketone prevents the maturation and release of these cytokines, thereby reducing inflammation. The compound also inhibits pyroptosis, a form of programmed cell death associated with inflammation .
Comparison with Similar Compounds
Similar Compounds
Acetyl-tyrosine-valine-alanine-aspartate-aldehyde: Another inhibitor of caspase-1 with a similar peptide sequence.
Acetyl-aspartate-glutamate-valine-aspartate-chloromethyl ketone: Inhibits caspase-3, another member of the caspase family.
Uniqueness
Tyrosine-valine-alanine-aspartate-chloromethyl ketone is unique due to its high specificity for caspase-1 and its ability to irreversibly inhibit the enzyme. This specificity makes it a valuable tool for studying the role of caspase-1 in various biological processes and diseases .
Properties
Molecular Formula |
C21H30N4O8 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33)/t11-,14-,15-,17-/m0/s1 |
InChI Key |
XVZUMQAMCYSUMS-SIUGBPQLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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